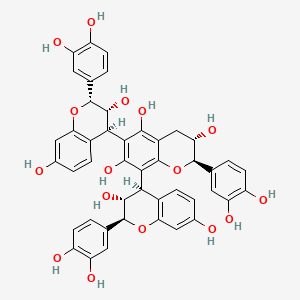
ent-Fisetinidol-(4beta->8)-catechin-(6->4beta)-ent-fisetinidol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ent-Fisetinidol-(4beta->8)-catechin-(6->4beta)-ent-fisetinidol is a proanthocyanidin.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
- Synthetic sequencing and high-temperature NMR spectroscopy have been utilized to elucidate the structure of certain fisetinidol-catechin diastereoisomers. These compounds, derived from heartwood extracts, are notable for their 'angular' profisetinidin tetraflavanoid structure, resulting from specific substitution patterns and asymmetric induction during biomimetic condensation (Young, Ferreira, Roux, & Hull, 1985).
Biological Activities
- Fisetinidol demonstrates promising hypoglycemic and hepatoprotective effects in adult zebrafish, indicating potential for diabetes management. Computational studies suggest it operates similarly to antidiabetic drugs like metformin and α-acarbose (da Silva et al., 2022).
Antioxidant Properties
- Research on the bark of Burkea africana, a medicinal plant in sub-Saharan Africa, has identified proanthocyanidins, including fisetinidol-catechin compounds, as active constituents with significant antioxidant and radical scavenging activity (Mathisen, Diallo, Andersen, & Malterud, 2002).
Pharmaceutical Potential
- A study on Acacia polyphenol, rich in fisetinidol and other flavan-3-ols, demonstrated its potential anti-obesity and anti-diabetic effects. It suggests that these compounds could alleviate metabolic syndrome by modulating gene expression related to energy expenditure and fat acid synthesis (Ikarashi et al., 2011).
Therapeutic Applications
- Extracts containing fisetinidol and related compounds have shown inhibitory effects against enzymes involved in carbohydrate digestion, indicating potential applications in managing postprandial hyperglycemia and diabetes (Chen et al., 2021).
Propiedades
Número CAS |
88269-47-0 |
|---|---|
Nombre del producto |
ent-Fisetinidol-(4beta->8)-catechin-(6->4beta)-ent-fisetinidol |
Fórmula molecular |
C45H38O16 |
Peso molecular |
834.8 g/mol |
Nombre IUPAC |
(2R,3S)-2-(3,4-dihydroxyphenyl)-6-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-4-yl]-8-[(2S,3R,4R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C45H38O16/c46-20-4-6-22-32(14-20)59-43(18-2-9-26(49)29(52)12-18)40(57)34(22)36-38(55)24-16-31(54)42(17-1-8-25(48)28(51)11-17)61-45(24)37(39(36)56)35-23-7-5-21(47)15-33(23)60-44(41(35)58)19-3-10-27(50)30(53)13-19/h1-15,31,34-35,40-44,46-58H,16H2/t31-,34+,35+,40+,41+,42+,43+,44-/m0/s1 |
Clave InChI |
VYURQCQMACPHRC-FXDUNFGRSA-N |
SMILES isomérico |
C1[C@@H]([C@H](OC2=C(C(=C(C(=C21)O)[C@@H]3[C@H]([C@H](OC4=C3C=CC(=C4)O)C5=CC(=C(C=C5)O)O)O)O)[C@@H]6[C@H]([C@@H](OC7=C6C=CC(=C7)O)C8=CC(=C(C=C8)O)O)O)C9=CC(=C(C=C9)O)O)O |
SMILES |
C1C(C(OC2=C(C(=C(C(=C21)O)C3C(C(OC4=C3C=CC(=C4)O)C5=CC(=C(C=C5)O)O)O)O)C6C(C(OC7=C6C=CC(=C7)O)C8=CC(=C(C=C8)O)O)O)C9=CC(=C(C=C9)O)O)O |
SMILES canónico |
C1C(C(OC2=C(C(=C(C(=C21)O)C3C(C(OC4=C3C=CC(=C4)O)C5=CC(=C(C=C5)O)O)O)O)C6C(C(OC7=C6C=CC(=C7)O)C8=CC(=C(C=C8)O)O)O)C9=CC(=C(C=C9)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



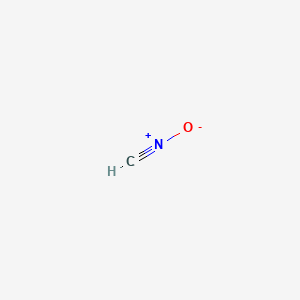
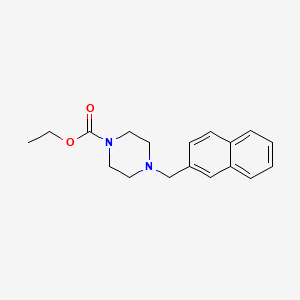
![cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester](/img/structure/B1210685.png)
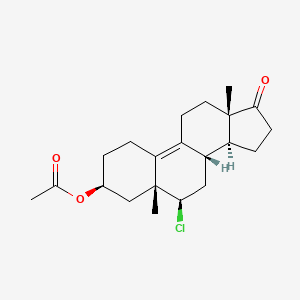
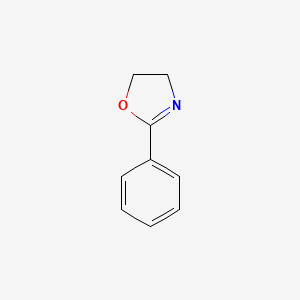
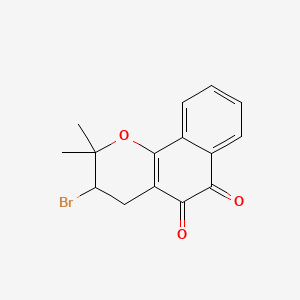
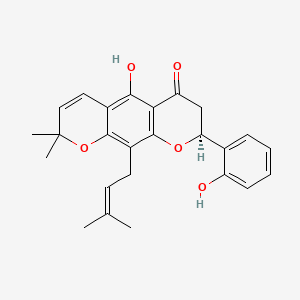
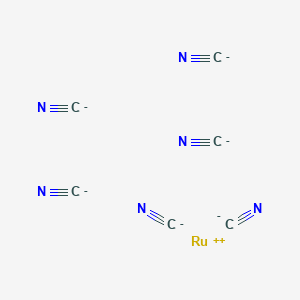
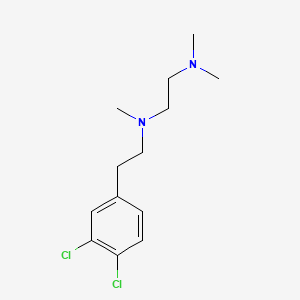
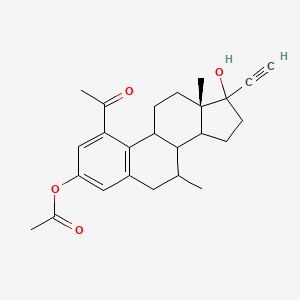
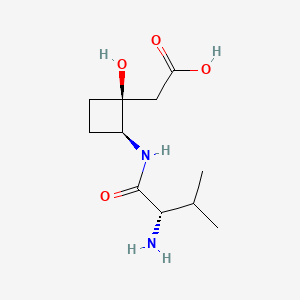
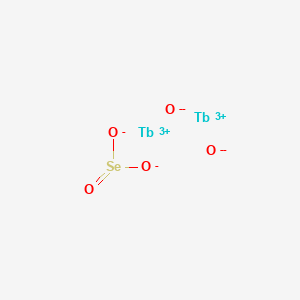
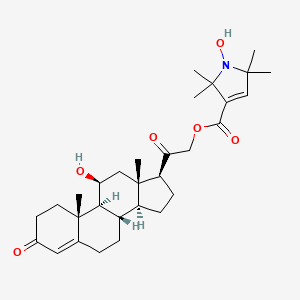
![6-Amino-7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1210703.png)